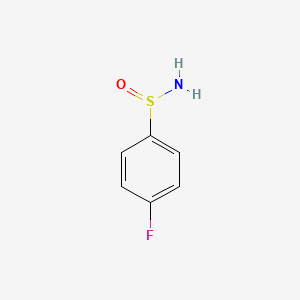
(S)-4-aminochromane-7-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-aminochromane-7-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its chromane structure, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 4-position and a carboxylic acid group at the 7-position, along with the hydrochloride salt form, enhances its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-aminochromane-7-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Amination: Introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group at the 7-position is introduced via carboxylation reactions, often using carbon dioxide as a reagent.
Resolution: The chiral center is resolved using chiral catalysts or chiral resolution agents to obtain the (S)-enantiomer.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-4-aminochromane-7-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-4-aminochromane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-aminochromane-7-carboxylic acid: Lacks the chiral center and hydrochloride salt form.
7-aminochromane-4-carboxylic acid: Different position of functional groups.
4-amino-2-chromancarboxylic acid: Variation in the chromane structure.
Uniqueness: (S)-4-aminochromane-7-carboxylic acid hydrochloride is unique due to its specific chiral center and the presence of both amino and carboxylic acid groups at distinct positions, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
(4S)-4-amino-3,4-dihydro-2H-chromene-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5,8H,3-4,11H2,(H,12,13)/t8-/m0/s1 |
Clé InChI |
FNENGAZBLZPVGV-QMMMGPOBSA-N |
SMILES isomérique |
C1COC2=C([C@H]1N)C=CC(=C2)C(=O)O |
SMILES canonique |
C1COC2=C(C1N)C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13110170.png)





![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)


![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)
